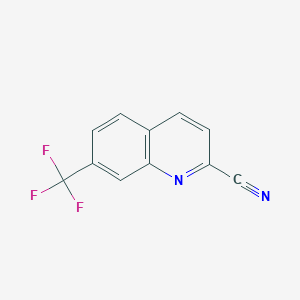
7-(Trifluoromethyl)quinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile involves several steps. One approach involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a trifluoromethyl group, and a cyano group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives have demonstrated substantial efficacy as corrosion inhibitors for metals in acidic media. Studies have identified specific quinoline carbonitrile compounds, such as 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile (Q-1) and others, exhibiting high inhibition efficiencies. The mechanisms involve the adsorption of inhibitor molecules on metal surfaces, following the Langmuir adsorption isotherm, and acting as mixed-type inhibitors. Further analyses through electrochemical methods, SEM, AFM, and XPS corroborate these findings (Singh et al., 2016). Moreover, computational studies on quinoline derivatives have aligned with experimental inhibition efficiency results, offering insights into the adsorption and corrosion inhibition properties on iron surfaces (Erdoğan et al., 2017).
Antimicrobial Activity
Quinoline-3-carbonitrile derivatives, synthesized from 6-substituted-2-hydrazinyl quinoline-3-carbonitrile, have shown promising antimicrobial activities. The derivatives were evaluated for their inhibitory effects against various bacterial and fungal strains, with some compounds displaying minimum inhibitory concentrations (MIC) in the range of 12.5 to 25 μg/mL. Molecular docking studies indicated these compounds as potential DNA-gyrase inhibitors, offering a pathway for antimicrobial therapy (El-Gamal et al., 2018).
Photovoltaic and Electronic Applications
Derivatives of quinoline carbonitrile have been explored for their photovoltaic properties. For instance, films of 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and related compounds have been studied for their absorbance, electronic properties, and potential in photodiode fabrication. These studies illuminate the prospects of quinoline derivatives in enhancing photovoltaic devices and applications in organic electronics (Zeyada et al., 2016).
Fluorescent Dyes and Bioimaging
Quinoline derivatives are notable for their application in bioimaging due to their fluorescent properties. The synthesis of specific quinoline carbonitriles has led to highly fluorescent compounds used as disperse dyes, providing valuable tools in biological studies and material sciences. The introduction of groups like trifluoromethyl has been shown to increase the stability and ionization constant of these compounds, contributing to their utility in scientific research (Shenoy & Seshadri, 1989).
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)8-3-1-7-2-4-9(6-15)16-10(7)5-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVRDEKJWSGNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)


![6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B2371101.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)
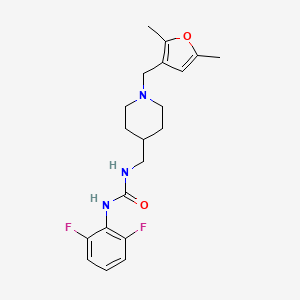
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2371107.png)
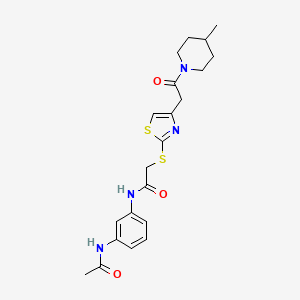
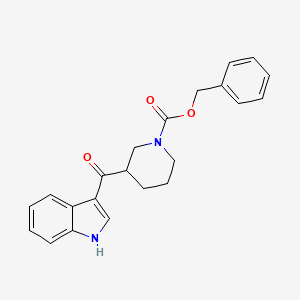
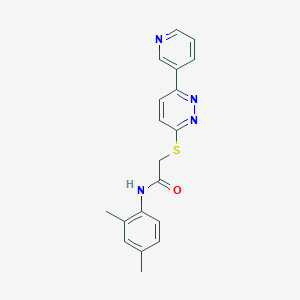
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
